Boc-d-glu-ofm
Overview
Description
“Boc-d-glu-ofm” is a peptide that has been used for the synthesis of ester insulin and cyclic peptide mixtures . It is a synthesis intermediate .
Synthesis Analysis
“Boc-d-glu-ofm” has been used in solid-phase peptide synthesis . It has been used for the synthesis of ester insulin and cyclic peptide mixtures . The synthesis involves the coupling, without preactivation, of the resin-bound C-terminal amino acid with excess amounts of amino acid tri-tert-butoxysilyl (Sil) esters, using HATU as a catalyst .
Molecular Structure Analysis
The molecular formula of “Boc-d-glu-ofm” is C24H27NO6 . The molecular weight is 425.47 .
Chemical Reactions Analysis
“Boc-d-glu-ofm” is used in solid-phase peptide synthesis and the synthesis of [AspB10,LysB28,ProB29]-ester insulin .
Physical And Chemical Properties Analysis
“Boc-d-glu-ofm” is a white to off-white powder . It has a molecular weight of 425.47 and a molecular formula of C24H27NO6 . The density is 1.1±0.1 g/cm3 . The boiling point is 449.8±40.0 °C at 760 mmHg .
Scientific Research Applications
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Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy
- Field : Green Chemistry and Peptide Research
- Application Summary : This research focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent . The most common building blocks in current peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .
- Methods : The researchers reported a technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . They also summarized in-water both liquid and solid-phase method using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .
- Results : The research is aimed at seeking a more environmentally balanced method of peptide synthesis .
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Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces
- Field : Nanomaterials and Biosensor Interfaces
- Application Summary : This paper reports an acid-modulated strategy for novel peptide microarray production on biosensor interfaces .
- Methods : The researchers selected a controlled pore glass (CPG) as a support for solid-phase peptide synthesis (SPPS) to implement a chemistry that can be performed at the interface of multiple field effect transistor (FET) sensors . They used a temporary protection of the N-terminal amino function of each amino acid building block with a tert-butyloxycarbonyl (Boc) group that can be removed after each SPPS cycle .
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Design and Synthesis of a New Orthogonally Protected Glutamic Acid Analog
- Field : Organic & Biomolecular Chemistry
- Application Summary : This research focuses on the design and synthesis of macrocyclic peptide mimetics directed against the polo-like kinase 1 (Plk1) polo-box domain (PBD), which are characterized by a new glutamic acid analog .
- Methods : The researchers used a temporary protection of the N-terminal amino function of each amino acid building block with a tert-butyloxycarbonyl (Boc) group that can be removed after each solid-phase peptide synthesis (SPPS) cycle . This new amino acid analog introduces additional hydrogen-bonding interactions not found in the open-chain linear parent peptide .
- Results : The new glutamic acid-based amino acid analog represents the first example of extremely high affinity ligands where access to the cryptic pocket from the pT-2 position is made possible with a residue that is not based on histidine .
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Preparation of High Affinity Polo-Like Kinase 1 Polo-Box Domain-Binding Peptide Macrocycles
- Field : Anticancer Therapeutic Development
- Application Summary : This research focuses on developing antagonists of the Plk1 PBD, which can be particularly challenging if one relies solely on interactions within and proximal to the phospho-binding pocket .
- Methods : The researchers used a new glutamic acid analog that simultaneously serves as a ring-closing junction that provides accesses to a cryptic binding pocket, while at the same time achieving proper orientation of a phosphothreonine (pT) residue for optimal interaction in the signature phospho-binding pocket .
- Results : The concepts employed in the design and synthesis of these new macrocyclic peptide mimetics should be useful for further studies directed against the Plk1 PBD and potentially for ligands directed against other protein-protein interaction (PPI) targets .
Safety And Hazards
When handling “Boc-d-glu-ofm”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVYHUPZNONJS-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-d-glu-ofm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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